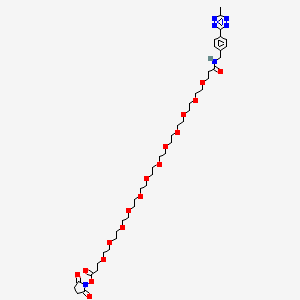
Methyltetrazine-amino-PEG12-CH2CH2COONHS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-amino-PEG12-CH2CH2COONHS is a heterobifunctional polyethylene glycol (PEG) linker. This compound contains a methyltetrazine group and an NHS ester group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the NHS ester reacts with amines to form stable bioconjugates. This compound is widely used in bioconjugation and chemical labeling applications due to its versatility and efficiency.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG12-CH2CH2COONHS is synthesized through a series of chemical reactions involving the introduction of the methyltetrazine group and the NHS ester group onto a PEG backbone. The synthesis typically involves the following steps:
PEGylation: The PEG backbone is functionalized with amino groups.
Methyltetrazine Introduction: The methyltetrazine group is introduced through a reaction with an appropriate precursor.
NHS Ester Formation: The NHS ester group is formed by reacting the PEGylated compound with N-hydroxysuccinimide (NHS) and a coupling agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced under cGMP (current Good Manufacturing Practice) conditions to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyltetrazine-amino-PEG12-CH2CH2COONHS undergoes several types of chemical reactions, including:
Click Chemistry: The methyltetrazine group reacts with carboxylic acids and activated esters.
Amine Coupling: The NHS ester group reacts with amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Carboxylic acids, activated esters, amines, N-hydroxysuccinimide (NHS), coupling agents.
Conditions: Reactions are typically carried out in organic solvents under mild conditions to preserve the integrity of the functional groups.
Major Products
The major products formed from these reactions are stable bioconjugates, which are widely used in various scientific applications.
Aplicaciones Científicas De Investigación
Methyltetrazine-amino-PEG12-CH2CH2COONHS has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the labeling and tracking of biomolecules.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of bioconjugates for various industrial processes
Mecanismo De Acción
The mechanism of action of Methyltetrazine-amino-PEG12-CH2CH2COONHS involves the formation of stable covalent bonds between the methyltetrazine group and carboxylic acids or activated esters, and between the NHS ester group and amines. These reactions result in the formation of stable bioconjugates, which can be used for various applications.
Comparación Con Compuestos Similares
Similar Compounds
Methyltetrazine-PEG12-amine: A similar compound with a methyltetrazine group and an amine group.
Methyltetrazine-O-PEG12-amine HCl salt: Another similar compound used for chemical labeling and bioconjugation
Uniqueness
Methyltetrazine-amino-PEG12-CH2CH2COONHS is unique due to its heterobifunctional nature, allowing it to react with both carboxylic acids and amines. This versatility makes it highly valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C42H66N6O17 |
|---|---|
Peso molecular |
927.0 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C42H66N6O17/c1-35-44-46-42(47-45-35)37-4-2-36(3-5-37)34-43-38(49)8-10-53-12-14-55-16-18-57-20-22-59-24-26-61-28-30-63-32-33-64-31-29-62-27-25-60-23-21-58-19-17-56-15-13-54-11-9-41(52)65-48-39(50)6-7-40(48)51/h2-5H,6-34H2,1H3,(H,43,49) |
Clave InChI |
SOSDQTDNLHNXHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B14058461.png)
![Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-](/img/structure/B14058467.png)





